

# Enhanced Trimethoprim Formulation: PEG-PLGA/TMP Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Trimethoprim lactate

CAS No.: 23256-42-0

Cat. No.: S615757

Get Quote

The following data summarizes the key characteristics and performance of a PEG-PLGA nanoparticle formulation for Trimethoprim (PEG-PLGA/TMP NPs), as compared to the free drug [1].

Table 1: Formulation Characteristics and In Vitro Performance

| Parameter                     | Free Trimethoprim | PEG-PLGA/TMP Nanoparticles                             |
|-------------------------------|-------------------|--------------------------------------------------------|
| Particle Size                 | N/A               | 245 ± 40 nm                                            |
| Polydispersity Index (PDI)    | N/A               | 0.103 ± 0.019                                          |
| Zeta Potential                | N/A               | -23.8 ± 1.2 mV                                         |
| Encapsulation Efficiency (EE) | N/A               | 88.2 ± 4.3%                                            |
| Drug Loading Capacity (LC)    | N/A               | 34.0 ± 1.6%                                            |
| Stability                     | Standard          | Stable at 4°C for 30 days; stable in acidic conditions |

| Parameter                 | Free Trimethoprim | PEG-PLGA/TMP Nanoparticles                           |
|---------------------------|-------------------|------------------------------------------------------|
| In Vitro Release (pH 6.8) | Rapid release     | Sustained, biphasic release; ~86% cumulative release |

Table 2: In Vivo Pharmacokinetic Profile in a Rat Model

| Pharmacokinetic Parameter           | Free Trimethoprim | PEG-PLGA/TMP Nanoparticles | Fold Change        |
|-------------------------------------|-------------------|----------------------------|--------------------|
| Elimination Half-life ( $t_{1/2}$ ) | $0.72 \pm 0.08$ h | $2.47 \pm 0.19$ h          | 3.43-fold increase |
| Mean Residence Time (MRT)           | $1.27 \pm 0.11$ h | $3.10 \pm 0.11$ h          | 2.44-fold increase |
| Oral Bioavailability (AUC)          | Baseline          | Significantly higher       | 2.82-fold increase |

## Experimental Protocol: Formulation and Evaluation

The following workflow details the methodology used to create and test the PEG-PLGA/TMP nanoparticles, as described in the research [1].



[Click to download full resolution via product page](#)

Diagram of the experimental workflow for creating and testing PEG-PLGA/TMP nanoparticles.

### Key Experimental Steps [1]:

- **Formulation via O/W Emulsion:**

- **Organic Phase:** Trimethoprim, PEG, and PLGA were separately dissolved in dichloromethane (DCM) and combined.
- **Aqueous Phase:** A 0.5% (w/v) polyvinyl alcohol (PVA) solution was prepared.
- **Emulsification:** The organic phase was slowly added to the aqueous phase in an ice-water bath and emulsified using intermittent sonication.

- **Solvent Evaporation & Purification:**

- The DCM solvent was rapidly removed by evaporation under vacuum at 37°C.
- The resulting nanoparticle suspension was washed via centrifugation to remove untrapped drug.

- **Characterization:**

- **Physicochemical Properties:** Particle size, PDI, and zeta potential were measured using dynamic light scattering.
- **Drug Loading:** Ultra-performance liquid chromatography (UPLC) was used to quantify Loading Capacity (LC) and Encapsulation Efficiency (EE).
- **Stability:** The nanoparticles were tested for stability at 4°C and under acidic conditions.

- **In Vitro Release Study:**

- The release profile of TMP from the nanoparticles was investigated in different phosphate buffer solutions (pH 6.8) using a dialysis method.

- **In Vivo Pharmacokinetics:**

- A single dose of either free TMP or PEG-PLGA/TMP NPs was orally administered to rats.
- Blood samples were collected at set time points, and plasma TMP concentrations were analyzed using UPLC-MS/MS to determine pharmacokinetic parameters.

## Key Insights on Trimethoprim Formulation Challenges

The drive to develop new formulations like the PEG-PLGA nanoparticles is rooted in the known limitations of standard Trimethoprim:

- **Inherent Limitations:** The clinical utility of TMP is compromised by its **poor aqueous solubility**, **short elimination half-life**, and resulting **low oral bioavailability** [1].
- **Mechanism of Enhancement:** The PEG-PLGA copolymer addresses these issues. PLGA provides a biodegradable core for drug encapsulation and sustained release, while the PEG shell ("stealth" polymer) helps shield the nanoparticles from the mononuclear phagocytic system, thereby prolonging their circulation time in the body [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Enhancing the Solubility and Oral Bioavailability of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Enhanced Trimethoprim Formulation: PEG-PLGA/TMP Nanoparticles]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b615757#trimethoprim-lactate-vs-trimethoprim-efficacy-comparison>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)